二银;氧(2-)

描述

Silver Oxide, also known as Disilver Oxide, is a compound with the formula Ag2O . It is a photosensitive fine black powder that decomposes above 280°C . It is a highly insoluble thermally stable Silver source suitable for glass, optic, and ceramic applications .

Synthesis Analysis

The synthesis of silver compounds like Disilver Oxide has been studied extensively. One method involves the direct reaction of AgF with carboxylic acid in a non-aqueous solvent . Another method involves the formation of copper and silver salts from polyynes or oligoynes .

Molecular Structure Analysis

The molecular structure of Disilver Oxide is represented by the formula Ag2O . The oxidation number of silver in Disilver Oxide is 1 .

Chemical Reactions Analysis

The dissociation mechanism of oxygen molecules on a silver surface has been studied . The reaction involves the separation of an oxygen molecule into two oxygen atoms on a silver surface . Another study discusses the use of electroanalytical tools in studying redox-active intermediates formed chemically in solution .

Physical And Chemical Properties Analysis

Silver Oxide is a brown powder with a melting point of 280°C (536°F) . It has a molecular weight of 231.736 Da . It is highly insoluble and thermally stable .

科学研究应用

催化和氧活化

研究表明,某些硅基化合物可以促进双氧活化,从而合成具有独特性质的氧化硅。例如,在室温下稳定二氧杂硅烷,其特征是在三元环 SiO(2)-过氧化物环,突出了硅化合物在氧化反应和催化中的潜力 (Xiong 等人,2010 年)。类似地,氧化锰已用于氧还原和水氧化反应,突出了其在可再生能源技术中的作用 (Gorlin & Jaramillo, 2010 年).

材料科学和缺氧

缺氧金属氧化物,如 TiO(2)、WO(3) 和 α-Fe(2)O(3),在光电化学水氧化中显示出增强的性能,这归因于通过控制氧空位的掺入改善了电导率 (Wang、Ling 和 Li,2012 年)。这证明了氧操作在增强材料性能以用于能量转换和存储应用方面的显着性。

光动力疗法和单线态氧的产生

单线态氧的产生和应用在从聚合物科学到癌症治疗等领域至关重要。研究表明,某些化合物可以有效产生单线态氧,这在废水处理、精细化学合成和光动力疗法中具有应用 (DeRosa,2002 年).

干细胞生理学中的氧

氧水平在干细胞的生理学中起着至关重要的作用,影响着它们的维持、增殖和分化。这强调了氧在生物领域和潜在医学应用中的重要性 (Jež 等人,2015 年).

纳米医学和活性氧

对活性氧 (ROS) 的研究导致了具有独特 ROS 调节特性的纳米材料的开发,促进了纳米治疗和医学应用的发展 (Yang、Chen 和 Shi,2019 年).

安全和危害

未来方向

作用机制

Target of Action

Disilver oxygen(2-), also known as silver oxide, primarily targets microbial cells . It is used as a potent antibacterial agent . The most critical physico-chemical parameters that affect the antimicrobial potential of silver oxide include size, shape, surface charge, concentration, and colloidal state .

Mode of Action

Silver oxide exhibits its antimicrobial potential through multifaceted mechanisms . These include:

- Adhesion to microbial cells

- Penetration inside the cells

- Generation of reactive oxygen species (ROS) and free radicals

- Modulation of microbial signal transduction pathways

Biochemical Pathways

The biochemical pathways affected by silver oxide are primarily related to its antimicrobial action. The generation of ROS and free radicals can lead to oxidative stress in microbial cells, disrupting their normal function . Additionally, the modulation of microbial signal transduction pathways can interfere with the normal biochemical processes within these cells .

Pharmacokinetics

It’s important to note that the bioavailability and effectiveness of silver oxide as an antimicrobial agent can be influenced by its physico-chemical properties, such as size, shape, and surface charge .

Result of Action

The primary result of silver oxide’s action is the inhibition of microbial growth . By adhering to microbial cells, penetrating inside them, generating ROS and free radicals, and modulating their signal transduction pathways, silver oxide can disrupt the normal functioning of these cells and inhibit their growth .

Action Environment

The action, efficacy, and stability of silver oxide can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the stability of silver oxide . Additionally, factors such as temperature and pH can influence the antimicrobial action of silver oxide . It’s also worth noting that silver oxide can absorb carbon dioxide from the air , which could potentially influence its action and stability.

属性

IUPAC Name |

disilver;oxygen(2-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.O/q2*+1;-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVLTYZPCACLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

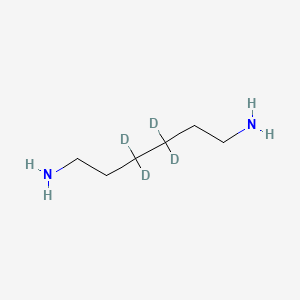

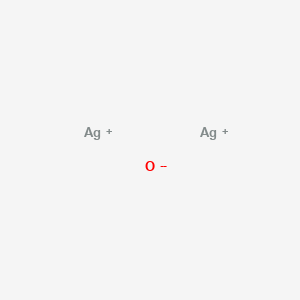

[O-2].[Ag+].[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | silver(I) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver(I)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Silver oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.736 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver oxide is an odorless brown-black solid. Sinks in water. (USCG, 1999), Brownish-black odorless solid; [Merck Index] Dark brown odorless powder; Insoluble in water (0.017 g/L); [Aldrich MSDS] | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Silver oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

7.14 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

20667-12-3, 11113-88-5 | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disilver oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897WUN6G6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)

![Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)](/img/structure/B3333528.png)